2,2-Dichloro-3-cyclohexylcyclobutanone
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Overview
Description
2,2-Dichloro-3-cyclohexylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with two chlorine atoms at the 2-position and a cyclohexyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3-cyclohexylcyclobutanone typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction between a suitable alkene and a dichlorocarbene precursor to form the cyclobutanone ring.
Substitution Reaction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the cyclobutanone derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
Chemistry: 2,2-Dichloro-3-cyclohexylcyclobutanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclobutanone derivatives on cellular processes. Its potential as a pharmacophore is also explored in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism by which 2,2-Dichloro-3-cyclohexylcyclobutanone exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound’s carbonyl group is targeted, leading to the formation of oxidized products.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles and oxidizing agents. The pathways involved in its reactions are typically those associated with electrophilic and nucleophilic interactions, as well as redox processes.
Comparison with Similar Compounds
- 2,2-Dichloro-3-phenylcyclobutanone
- 2,2-Dichloro-3-hexylcyclobutanone
- 2,2-Dichloro-3-isobutoxycyclobutanone
Comparison: Compared to its analogs, 2,2-Dichloro-3-cyclohexylcyclobutanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
2,2-dichloro-3-cyclohexylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTKYKSNIWKMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)C2(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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